(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid

Catalog No.
S12577814
CAS No.
M.F
C24H27N3O4
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)ph...

Product Name

(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid

IUPAC Name

2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]indazole-7-carboxylic acid

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H27N3O4/c1-24(2,3)31-23(30)26-13-5-7-17(14-26)16-9-11-19(12-10-16)27-15-18-6-4-8-20(22(28)29)21(18)25-27/h4,6,8-12,15,17H,5,7,13-14H2,1-3H3,(H,28,29)

InChI Key

QJLUKQXULLVBRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine moiety and an indazole ring. Its molecular formula is C25H29N3O4C_{25}H_{29}N_{3}O_{4}, with a molecular weight of 435.52 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during

Typical of carboxylic acids and amines. It can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to yield amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and drug development.

(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid has shown potential biological activities, particularly as an inhibitor of diacylglycerol acyltransferase 2, which plays a role in lipid metabolism and could be relevant for treating metabolic disorders . Additionally, compounds with similar structures have been investigated for their anticancer properties, suggesting that this compound may also exhibit antitumor activity.

The synthesis of (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Indazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Derivative Synthesis: The tert-butoxycarbonyl group is introduced to protect the amine during subsequent reactions.
  • Coupling Reaction: The piperidine derivative is coupled with the indazole derivative to form the final product.
  • Deprotection: The Boc group can be removed under acidic conditions to yield the free amine if necessary.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

This compound has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting metabolic disorders or cancer.
  • Chemical Biology: As a tool for probing biological pathways involving lipid metabolism.
  • Medicinal Chemistry: In the design of novel therapeutic agents due to its unique structural features.

Interaction studies of (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid with biological targets are essential for understanding its mechanism of action. Preliminary studies may focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins involved in metabolic pathways.
  • In vitro Studies: Evaluating its effects on cell lines relevant to cancer or metabolic diseases.
  • In vivo Studies: Exploring its pharmacokinetics and pharmacodynamics in animal models.

Such studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid, each exhibiting unique properties and activities.

Compound NameStructure FeaturesBiological Activity
2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acidPiperidine, phenyl groupSemi-flexible linker in PROTAC development
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamideIndazole ring, piperidinePARP1 inhibitor, antineoplastic agent
1-[6-[6-[3-(tert-butoxycarbonyl)piperidin-1-yl]pyrazin-2-yl]amino]pyrimidin-4-yl]piperidineComplex heterocyclic structurePotential anti-cancer activity

These compounds highlight the versatility of piperidine derivatives in medicinal chemistry and their potential therapeutic applications. Each compound's unique features contribute to its distinct biological activity, making them valuable in drug discovery and development processes.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

421.20015635 g/mol

Monoisotopic Mass

421.20015635 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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